Nitric acid nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

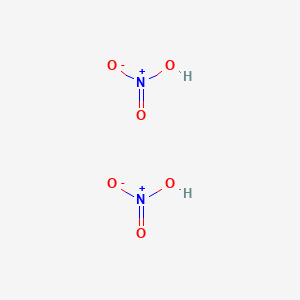

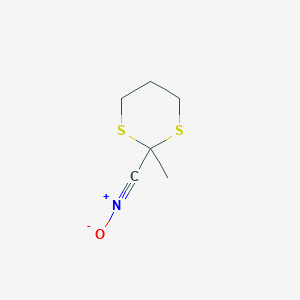

Nitric acid nitrate is a compound that combines the properties of nitric acid and nitrate ions. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and toxic mineral acid. It is colorless in its pure form but can acquire a yellowish tint due to decomposition into oxides of nitrogen. Nitrate ions (NO₃⁻) are the conjugate base of nitric acid and are commonly found in various salts such as sodium nitrate and potassium nitrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitric acid can be synthesized in the laboratory by heating potassium nitrate or sodium nitrate with concentrated sulfuric acid. The reaction produces nitric acid and potassium hydrogen sulfate or sodium hydrogen sulfate as by-products . The reaction is as follows:

[ \text{KNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{KHSO}_4 + \text{HNO}_3 ]

Industrial Production Methods

Industrially, nitric acid is produced primarily through the Ostwald process, which involves the catalytic oxidation of ammonia. This process includes several steps:

- Ammonia is oxidized to nitric oxide using a platinum-rhodium catalyst.

- Nitric oxide is further oxidized to nitrogen dioxide.

- Nitrogen dioxide is absorbed in water to form nitric acid .

Chemical Reactions Analysis

Types of Reactions

Nitric acid nitrate undergoes various types of chemical reactions, including:

Reduction: In some reactions, nitric acid can be reduced to nitrogen oxides such as nitrogen dioxide or nitric oxide.

Neutralization: Nitric acid reacts with bases to form nitrate salts and water.

Common Reagents and Conditions

Organic Compounds: Reacts with organic compounds like phenol to form nitrophenols.

Major Products

Metal Nitrates: Formed from reactions with metals.

Nitrophenols: Formed from reactions with organic compounds.

Scientific Research Applications

Nitric acid nitrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions, including nitration and oxidation processes.

Biology: Utilized in the study of nitrogen cycles and nitrate reduction in biological systems.

Medicine: Investigated for its potential use in medical treatments and diagnostics.

Industry: Employed in the production of fertilizers, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nitric acid nitrate involves its strong oxidizing properties. Nitric acid can donate oxygen atoms to other substances, facilitating oxidation reactions. The nitrate ion can participate in reduction reactions, where it is reduced to nitrogen oxides. These reactions are crucial in various biochemical and industrial processes .

Comparison with Similar Compounds

Nitric acid nitrate can be compared with other similar compounds such as:

Nitrous Acid (HNO₂): A weaker acid and less stable compared to nitric acid.

Ammonium Nitrate (NH₄NO₃): Commonly used in fertilizers and explosives, it is more stable and less corrosive than nitric acid.

Sodium Nitrate (NaNO₃): Used in food preservation and fertilizers, it is less reactive than nitric acid.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its strong oxidizing properties and ability to participate in diverse chemical reactions make it valuable in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help harness its potential in innovative ways.

Properties

CAS No. |

204575-95-1 |

|---|---|

Molecular Formula |

H2N2O6 |

Molecular Weight |

126.03 g/mol |

IUPAC Name |

nitric acid |

InChI |

InChI=1S/2HNO3/c2*2-1(3)4/h2*(H,2,3,4) |

InChI Key |

LFLZOWIFJOBEPN-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)